

Spectroscopic Analysis of (R)-(-)-2-Aminobutane: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-(-)-2-Aminobutane	
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This guide provides a comprehensive overview of the spectroscopic data for the chiral amine **(R)-(-)-2-aminobutane**, a crucial building block in pharmaceutical chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The empirical formula for **(R)-(-)-2-aminobutane** is C₄H₁₁N, with a molecular weight of 73.14 g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **(R)-(-)-2-aminobutane** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring atoms, particularly the electron-withdrawing amino group.



Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH₃ (at C1)	~ 0.9	Triplet	3H
-CH ₂ -	~ 1.4	Multiplet	2H
-CH(NH ₂)-	~ 2.7	Multiplet	1H
-CH₃ (at C4)	~ 1.1	Doublet	3H
-NH ₂	~ 1.1 (broad)	Singlet	2H

Note: The chemical shift of the -NH₂ protons can be variable due to hydrogen bonding and depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As a chiral molecule, all four carbon atoms in **(R)-(-)-2-aminobutane** are chemically non-equivalent and thus produce four distinct signals.

Carbon Assignment	Chemical Shift (ppm)
C1 (-CH ₃)	~ 10
C2 (-CH)	~ 50
C3 (-CH ₂)	~ 30
C4 (-CH ₃)	~ 24

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-(-)-2-aminobutane**, a primary amine, displays characteristic absorption bands that confirm the presence of N-H and C-H bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~ 3370 and 3290	N-H stretch (asymmetric and symmetric)	Medium
~ 2960-2850	C-H stretch (aliphatic)	Strong
~ 1600	N-H bend (scissoring)	Medium
~ 1460	C-H bend (methylene and methyl)	Medium
~ 1130	C-N stretch	Medium to Weak

Mass Spectrometry (MS)

The mass spectrum of 2-aminobutane provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
73	Moderate	[M]+ (Molecular Ion)
58	Low	[M - CH ₃] ⁺
44	100 (Base Peak)	[CH₃CHNH₂]+
30	High	[CH2NH2]+

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

• Sample Preparation: A solution of **(R)-(-)-2-aminobutane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample is transferred to a 5 mm NMR tube.



- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard pulse sequence is used to acquire the free induction decay (FID).
 - Typically, 8 to 16 scans are acquired for a standard ¹H NMR spectrum.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.
 - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
 - A relaxation delay (D1) of 1-2 seconds is employed between scans.
- Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As (R)-(-)-2-aminobutane is a liquid at room temperature, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The sample (as a thin film between the plates) is placed in the sample holder.



- The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

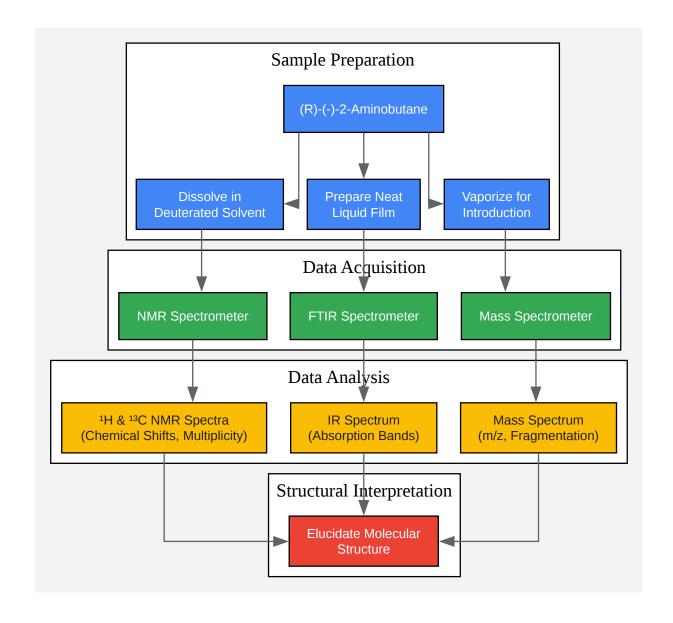
Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like (R)-(-)-2-aminobutane, a direct insertion probe
 or gas chromatography (GC) inlet can be used to introduce the sample into the mass
 spectrometer.
- Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample vapor is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **(R)-(-)-2-aminobutane**.





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Caption: General workflow for spectroscopic analysis.

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